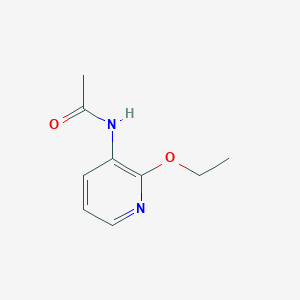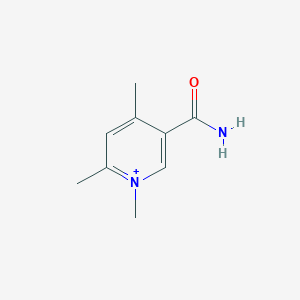
6-(3,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PHT-427 and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-(3,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves the inhibition of AKT activity. AKT is a protein that is activated by various growth factors and plays a critical role in cell survival and proliferation. PHT-427 binds to the PH domain of AKT, preventing its activation and leading to inhibition of downstream signaling pathways. This ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 6-(3,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has also been shown to have other biochemical and physiological effects. Studies have suggested that PHT-427 can inhibit the migration and invasion of cancer cells, as well as reduce the formation of blood vessels that supply nutrients to tumors. Additionally, PHT-427 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(3,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone in lab experiments is its specificity for AKT inhibition. This allows for targeted inhibition of AKT signaling pathways, which can be beneficial in studying the role of AKT in various cellular processes. However, one limitation of using PHT-427 is its low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-(3,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone. One area of interest is the development of more soluble analogs of PHT-427 that can be used in a wider range of experimental settings. Additionally, further studies are needed to determine the efficacy of PHT-427 in vivo and its potential as a therapeutic agent for cancer treatment. Finally, research is needed to explore the potential of PHT-427 in other areas, such as inflammation and angiogenesis.
Synthesemethoden
The synthesis of 6-(3,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves the reaction of 3,4-dimethylbenzaldehyde with 2-hydrazinylpyridine in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
The scientific research on 6-(3,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has primarily focused on its potential application as an anticancer agent. Studies have shown that PHT-427 can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has been suggested that PHT-427 exerts its anticancer effects by inhibiting the activity of AKT, a protein that is involved in cell survival and proliferation.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-3-4-10(7-9(8)2)11-5-6-12(15)14-13-11/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHIVFKBUUFEGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B514640.png)
![3,8-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B514647.png)

![N-(4-hydroxyphenyl)-2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B514665.png)
![5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B514668.png)
![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B514676.png)





